molecular formula C8H10N2O4S B3060833 N-Methyl-N-(2-nitrophenyl)methanesulfonamide CAS No. 90007-79-7

N-Methyl-N-(2-nitrophenyl)methanesulfonamide

Cat. No. B3060833
Key on ui cas rn: 90007-79-7
M. Wt: 230.24 g/mol
InChI Key: MXWUQRNCQCAURO-UHFFFAOYSA-N
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Patent
US09428508B2

Procedure details

To a suspension of cesium carbonate (20.2 g, 0.065 mol) in acetonitrile (500 mL) at room temperature was added N-methylmethanesulfonamide (5.33 g, 0.049 mol) and 1-fluoro-2-nitrobenzene (4.59 g, 0.033 mol) dropwise over 10-15 minutes. The reaction was stirred at room temperature for 12 hours. Upon completion, the mixture was filtered and then concentrated. The residue was purified by silica gel chromatography (dichloromethane) to afford the product N-methyl-N-(2-nitrophenyl)methanesulfonamide (4.2 g, yield 56.1%). 1H NMR (400 MHz, DMSO-d6) δ ppm 7.92-7.94 (dd, 1H, J=1.2 Hz, 8.0 Hz), 7.74-7.81 (m, 2H), 7.57-7.62 (m, 1H), 3.27 (s, 3H), 3.03 (s, 3H).
Name
cesium carbonate
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
5.33 g
Type
reactant
Reaction Step Two
Quantity
4.59 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Cs+].[Cs+].[CH3:7][NH:8][S:9]([CH3:12])(=[O:11])=[O:10].F[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[N+:20]([O-:22])=[O:21]>C(#N)C>[CH3:7][N:8]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[N+:20]([O-:22])=[O:21])[S:9]([CH3:12])(=[O:11])=[O:10] |f:0.1.2|

Inputs

Step One
Name
cesium carbonate
Quantity
20.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
5.33 g
Type
reactant
Smiles
CNS(=O)(=O)C
Name
Quantity
4.59 g
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Upon completion, the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (dichloromethane)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CN(S(=O)(=O)C)C1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 56.1%
YIELD: CALCULATEDPERCENTYIELD 55.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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